6-Acetyl-5-aminopyridine-2-carbaldehyde
Description
6-Acetyl-5-aminopyridine-2-carbaldehyde is a pyridine derivative with a unique substitution pattern: an aldehyde group at position 2, an amino group at position 5, and an acetyl group at position 4. This trifunctional structure confers distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science applications. The aldehyde group facilitates nucleophilic additions or condensations, the amino group enables hydrogen bonding or coordination chemistry, and the acetyl group contributes to electron-withdrawing effects, influencing reactivity and stability .
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-acetyl-5-aminopyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c1-5(12)8-7(9)3-2-6(4-11)10-8/h2-4H,9H2,1H3 |
InChI Key |
POFTZCKWXOANQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)C=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-5-aminopyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the functionalization of pyridine derivatives. For instance, starting from 2,6-dichloropyridine, selective substitution reactions can introduce amino and acetyl groups at the desired positions. The reaction conditions often involve the use of catalysts such as palladium or nickel, and reagents like Grignard reagents or organolithium compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-5-aminopyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel.
Major Products
Oxidation: 6-Acetyl-5-carboxypyridine-2-carbaldehyde.
Reduction: 6-Acetyl-5-aminopyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Acetyl-5-aminopyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 6-Acetyl-5-aminopyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituent types, positions, and functional group interplay. Below is a comparative analysis with key derivatives from the provided evidence:
Table 1: Structural and Functional Comparison
Key Observations
Reactivity Differences: The aldehyde group in this compound enables reactivity in condensation reactions (e.g., forming Schiff bases), unlike carboxamide or chloro substituents in analogs . The amino group at position 5 enhances solubility in polar solvents (e.g., DMSO, water) compared to non-polar chloro groups in 6-chloropyridine derivatives .
Electronic Effects :
- The acetyl group at position 6 exerts a stronger electron-withdrawing effect via induction than chloro substituents, which withdraw electrons through resonance. This difference may alter regioselectivity in electrophilic aromatic substitution .
Synthetic Versatility: Unlike 6-chloropyridines (e.g., 6-chloropurine riboside ), the aldehyde and amino groups in the target compound allow for sequential functionalization, enabling modular synthesis of complex molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
